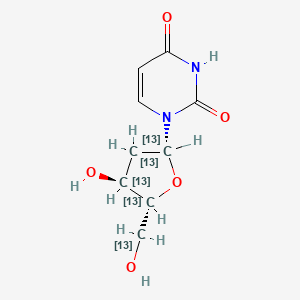

2'-Deoxyuridine-1',2',3',4',5'-13C5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine: is a stable isotope-labeled compound, specifically a labeled analogue of 2’-Deoxyuridine. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of carbon-13 isotopes at specific positions in the molecule allows for detailed studies of metabolic pathways and molecular interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine typically involves the incorporation of carbon-13 labeled precursors into the deoxyuridine structure. One common method involves the use of labeled glucose or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure consistent product quality.

化学反应分析

Types of Reactions: [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uracil derivatives, while reduction can yield various deoxyuridine analogues .

科学研究应用

Metabolic Studies

Stable isotope-labeled compounds like 2'-Deoxyuridine-1',2',3',4',5'-13C5 are invaluable in metabolic studies. They allow researchers to track the incorporation of nucleotides into DNA and RNA during biosynthesis.

- Case Study : A study conducted on the metabolic pathways in cancer cells utilized this compound to observe how these cells incorporate nucleotides during rapid division. The findings indicated altered nucleotide metabolism in cancerous tissues compared to normal tissues, highlighting potential therapeutic targets.

Nucleic Acid Synthesis

This compound serves as a precursor in the enzymatic synthesis of DNA and RNA. Its isotopic labeling enables precise tracking during synthesis processes.

- Data Table: Nucleic Acid Synthesis Using this compound

Diagnostic Applications

The compound is also used in clinical diagnostics, particularly for assessing nucleotide metabolism in conditions like megaloblastic anemia.

- Case Study : Research has shown that measuring the incorporation of this compound into DNA can help diagnose deficiencies in vitamin B12 and folate, which are critical for nucleotide synthesis.

Drug Development

In pharmaceutical research, this compound is utilized to evaluate the pharmacokinetics of nucleoside analogs.

- Data Table: Drug Development Studies

作用机制

The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine involves its incorporation into DNA during replication. The labeled carbon atoms allow for precise tracking of the molecule’s movement and interactions within the cell. This compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing valuable insights into the molecular pathways and mechanisms of DNA replication and repair .

相似化合物的比较

2’-Deoxyuridine: The unlabeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine, used in similar research applications but without the isotopic labeling.

5-Fluoro-2’-Deoxyuridine: A fluorinated analogue used in cancer research and treatment.

2’-Deoxycytidine: Another nucleoside analogue used in DNA synthesis studies.

Uniqueness: The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine lies in its stable isotope labeling, which allows for detailed and precise studies of metabolic pathways and molecular interactions. This makes it an invaluable tool in various fields of scientific research.

生物活性

2'-Deoxyuridine-1',2',3',4',5'-13C5 is a stable isotope-labeled analog of 2'-deoxyuridine, which is a crucial nucleoside in DNA synthesis. This compound is particularly valuable in biological research for studying DNA synthesis, repair mechanisms, and metabolic pathways. The isotopic labeling allows for precise tracking of metabolic processes without altering the compound's inherent properties.

- Chemical Formula : C4H12N2O5 (with five carbon atoms labeled with 13C)

- Molecular Weight : 233.17 g/mol

- CAS Number : 478510-94-0

As a nucleoside analog, this compound can be incorporated into DNA strands during replication. Its structural similarity to natural nucleosides allows it to competitively inhibit enzymes involved in nucleic acid synthesis or to be integrated into RNA/DNA molecules, potentially altering their functionality. This incorporation can affect cellular processes such as DNA replication and repair.

1. DNA Synthesis and Repair

The primary biological activity of this compound lies in its role in DNA synthesis. It is converted to deoxyuridine triphosphate (dUTP), which is essential for DNA polymerization. Studies have shown that this compound can effectively replace natural deoxyuridine in DNA strands, facilitating research into DNA repair mechanisms and nucleotide metabolism .

2. Cellular Uptake and Metabolism

Research indicates that uridine derivatives, including this compound, are actively taken up by cells. For instance, in pancreatic cancer models, uridine was shown to fuel metabolic pathways critical for tumor growth by being transformed into ribose-1-phosphate, which is then utilized in various biosynthetic processes . The isotopic labeling allows researchers to trace the incorporation of this compound into various metabolic pathways.

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of nucleoside analogs on cultured mammalian cells. Various assays, such as the MTT assay and colony-forming assays, have been employed to assess cell viability and proliferation rates following treatment with this compound. These studies are crucial for understanding the potential therapeutic applications of this compound in cancer treatment and other diseases .

Table 1: Comparison of Nucleosides

| Compound Name | Structure | Unique Features |

|---|---|---|

| Uridine | C9H12N2O6 | Natural nucleoside; essential for RNA synthesis |

| Cytidine | C9H13N3O5 | Involved in RNA synthesis |

| Adenosine | C10H13N5O3 | Key player in energy transfer |

| Guanosine | C10H13N5O5 | Involved in protein synthesis |

| 2'-Deoxyuridine | C9H11N2O4 | Precursor for DNA synthesis |

| This compound | C413H12N2O5 | Isotopically labeled; useful for tracking metabolism |

Case Studies

-

Pancreatic Cancer Metabolism :

A study demonstrated that uridine derivatives could significantly impact the metabolic pathways in pancreatic cancer cells. Following administration of this compound, researchers observed robust incorporation into nucleotide pools and subsequent metabolic intermediates, indicating its role in supporting tumor growth . -

Toxicity Assessment :

Various cytotoxicity assays were conducted using different cell lines to assess the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on the concentration and duration of exposure, highlighting the need for careful dosage determination in therapeutic applications .

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-REYOYZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。